

Spectral Analysis of 7-Methyl-1-octene: A Technical Guide

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Compound of Interest

Compound Name: 7-Methyl-1-octene

Cat. No.: B8746837

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the branched-chain alkene, **7-Methyl-1-octene**. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information is presented in a clear, structured format to facilitate its use in research, quality control, and drug development applications where the identification and characterization of this molecule are critical.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **7-Methyl-1-octene**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for **7-Methyl-1-octene** (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.88 - 5.74	m	1H	H-2
4.98 - 4.89	m	2H	H-1
2.08 - 2.01	m	2H	H-3
1.55 - 1.45	m	1H	H-7
1.35 - 1.25	m	2H	H-4
1.20 - 1.10	m	4H	H-5, H-6
0.86	d	6H	H-8, H-8'

Note: This is a predicted spectrum. Experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for 7-Methyl-1-octene[1]

Chemical Shift (ppm)	Carbon Atom Assignment
139.2	C-2
114.1	C-1
38.8	C-6
33.8	C-3
28.9	C-5
27.9	C-7
26.5	C-4
22.6	C-8, C-8'

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **7-Methyl-1-octene** (Vapor Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3079	Medium	=C-H Stretch
2960 - 2850	Strong	C-H Stretch (Alkyl)
1642	Medium	C=C Stretch
1465	Medium	C-H Bend (CH ₂)
1385, 1368	Medium	C-H Bend (Isopropyl gem-dimethyl)
992	Strong	=C-H Bend (Out-of-plane)
910	Strong	=C-H Bend (Out-of-plane)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of **7-Methyl-1-octene**[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment
126	Low	[C ₉ H ₁₈] ⁺ (Molecular Ion)
83	Moderate	[C ₆ H ₁₁] ⁺
70	High	[C ₅ H ₁₀] ⁺
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)
56	Very High	[C ₄ H ₈] ⁺
43	High	[C ₃ H ₇] ⁺ (isopropyl cation)
41	Very High	[C ₃ H ₅] ⁺ (allyl cation)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **7-Methyl-1-octene** was dissolved in deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy: The proton NMR spectrum was acquired on a 500 MHz spectrometer. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.
- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained on the same spectrometer operating at a frequency of 125 MHz. The spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A delay time was used between pulses to ensure accurate integration of the signals.

Infrared (IR) Spectroscopy

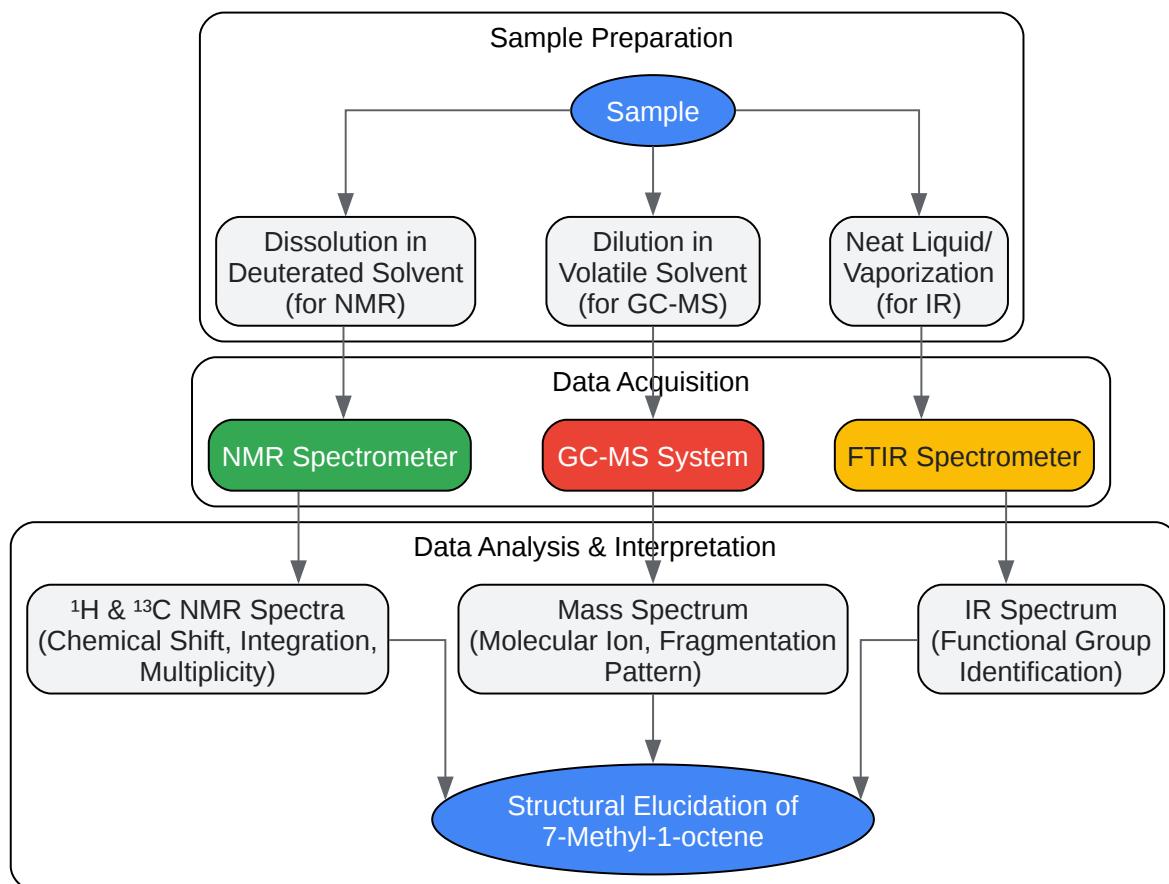
The infrared spectrum of **7-Methyl-1-octene** was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A vapor phase spectrum was acquired by injecting a small amount of the volatile liquid into an evacuated gas cell with KBr windows. The spectrum was recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty gas cell was subtracted from the sample spectrum.

Mass Spectrometry (MS)

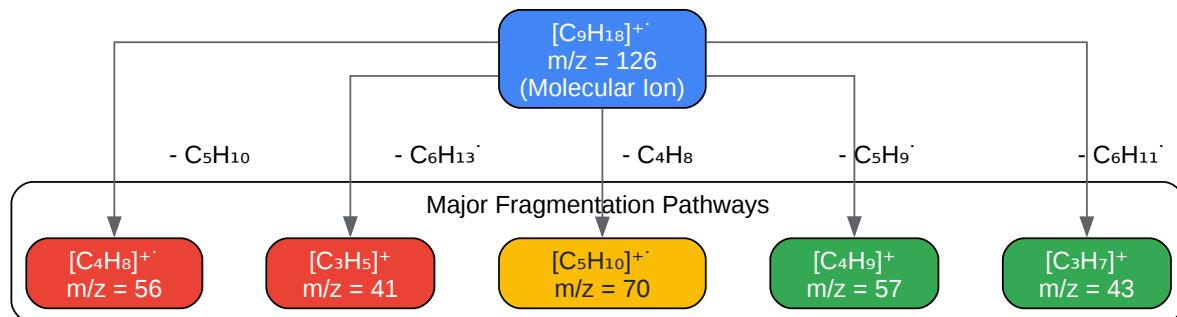
The mass spectrum of **7-Methyl-1-octene** was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) was injected into the GC. The compound was separated from any impurities on a nonpolar capillary column (e.g., DB-5ms) and then introduced into the mass spectrometer. The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 35 to 200 amu.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectral analysis of **7-Methyl-1-octene**.

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Workflow for Spectroscopic Analysis of **7-Methyl-1-octene**.

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References

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